1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a butyl group, two fluorine atoms, and a 4-methylbenzenesulfonyl group attached to the quinoline core
Scientific Research Applications
1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, fluorinating agents, and sulfonylating agents. The synthetic route may involve the following steps:
Fluorination: Introduction of fluorine atoms into the quinoline core using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Butylation: Addition of a butyl group to the quinoline core through alkylation reactions using butyl halides or butyl Grignard reagents.
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides or sulfonic acids in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
1-butyl-6,7-difluoro-3-tosylquinolin-4(1H)-one: Similar structure but with a tosyl group instead of a 4-methylbenzenesulfonyl group.
1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one: Similar structure but with a 3-methylphenylsulfonyl group instead of a 4-methylbenzenesulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-butyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-3-4-9-23-12-19(27(25,26)14-7-5-13(2)6-8-14)20(24)15-10-16(21)17(22)11-18(15)23/h5-8,10-12H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYSMIHHZJQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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